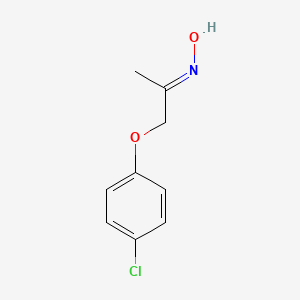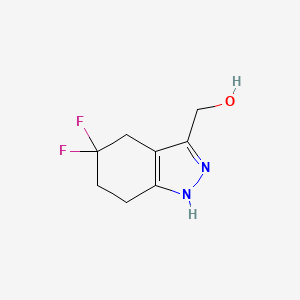
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dichlorophenoxy, methoxy, and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The introduction of the 3,5-dichlorophenoxy group can be achieved through nucleophilic aromatic substitution reactions. The methoxy and methylsulfanyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to yield a less chlorinated product.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new herbicides or pesticides.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the methoxy and methylsulfanyl groups can form hydrogen bonds or other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- Trifluoromethylpyridines
Uniqueness
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both methoxy and methylsulfanyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-7(13)3-8(14)5-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIVQEQISQYXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2726567.png)
![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2726570.png)
![N-(1-benzylpiperidin-4-yl)-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2726571.png)
![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)

![4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B2726575.png)
![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)
![3,5-dichloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2726577.png)
![3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2726580.png)

![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)
